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For Researchers, Scientists, and Drug Development Professionals
Abstract

This technical guide provides a comprehensive overview of 1-Ethylpyrazole, a heterocyclic
organic compound. It presents a comparative analysis of its theoretical and experimental
physicochemical properties, details common experimental protocols for its synthesis and
characterization, and discusses its general reactivity and the biological significance of the
broader pyrazole class. This document aims to serve as a foundational resource for
professionals engaged in chemical research and drug development, offering structured data
and methodologies to support further investigation and application of this compound.

Introduction to 1-Ethylpyrazole

1-Ethylpyrazole (CAS No: 2817-71-2) is a substituted aromatic heterocycle belonging to the
pyrazole family.[1] The core pyrazole structure is a five-membered ring containing two adjacent
nitrogen atoms.[2][3] The "1-Ethyl" designation indicates an ethyl group substitution on one of
the nitrogen atoms. Pyrazole and its derivatives are of significant interest in medicinal
chemistry due to their wide range of pharmacological activities, including anti-inflammatory,
antimicrobial, and anticancer properties.[2][4] Understanding the fundamental properties of
specific derivatives like 1-Ethylpyrazole is crucial for designing new therapeutic agents and
functional materials.

Chemical Structure:
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e Molecular Formula: CsHsN2[5][6]
e |[UPAC Name: 1-ethylpyrazole[1]

e SMILES: CCN1C=CC=N1[1]

Physicochemical Properties: A Comparative
Analysis

A key aspect of chemical research involves correlating theoretical predictions with experimental
findings. Computational models provide valuable insights into molecular properties, while
experimental data provide real-world validation. The following table summarizes and compares
the known experimental properties of 1-Ethylpyrazole with its computationally derived values.
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Theoretical /

Property Experimental Value Reference
Computed Value
Molecular Weight 96.13 g/mol 96.13 g/mol [51[6]
Boiling Point 137 °C Not Available [51[7]
Density 0.9537 g/cm3 Not Available [5]
Refractive Index 1.4670t0 1.4710 Not Available [5]
pKa (Conjugate Acid) 2.27+£0.10 Not Available [5]
Kovats Retention 809 (Standard non- )
Not Available [1]
Index polar)
XLogP3-AA Not Available -0.1 [1]
Exact Mass Not Available 96.068748264 Da [1]
Topological Polar
polod Not Available 17.8 A2 [1]
Surface Area
Hydrogen Bond Donor ]
Not Available 0 [1]
Count
Hydrogen Bond ]
Not Available 2 [1]
Acceptor Count
Rotatable Bond Count  Not Available 1 [1]

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized

compound. While specific, detailed spectra for 1-Ethylpyrazole are not fully available in the

provided search results, the expected characteristics can be inferred from data on pyrazole and

its derivatives.[1][8][9]

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the ethyl group protons (a triplet and a quartet) and the three protons on the pyrazole ring,

which would appear as distinct singlets or doublets in the aromatic region.
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e 13C NMR Spectroscopy: The carbon NMR spectrum should reveal five unique signals
corresponding to the five carbon atoms in the molecule (two from the ethyl group and three
from the pyrazole ring).[1][9]

e Infrared (IR) Spectroscopy: The IR spectrum will likely display characteristic peaks for C-H
stretching (both aromatic and aliphatic), C=C and C=N stretching within the pyrazole ring,
and C-N stretching vibrations.[10]

e Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the
compound. The molecular ion peak (M+) would be expected at an m/z corresponding to its
molecular weight (96.13).[11]

Experimental Protocols
Synthesis of 1-Ethylpyrazole

The synthesis of N-substituted pyrazoles can be achieved through various methods. A common
and effective approach involves the reaction of a 1,3-dicarbonyl compound (or its equivalent)
with a substituted hydrazine, followed by N-alkylation. A more direct route for N-ethylation
involves the reaction of pyrazole with an ethylating agent.

Protocol: N-Alkylation of Pyrazole

e Reaction Setup: To a solution of pyrazole (1.0 eq.) in a suitable aprotic solvent such as
acetonitrile or DMF, add a base like potassium carbonate (K2COs, 1.5 eq.).

o Addition of Alkylating Agent: Stir the suspension at room temperature and add an ethylating
agent, such as ethyl iodide (Etl) or diethyl sulfate ((Et)2SOa), dropwise (1.1 eq.).

o Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C)
and monitor the reaction progress using Thin Layer Chromatography (TLC).

o Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the
inorganic salts. The filtrate is then concentrated under reduced pressure.

o Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash
with water and brine to remove any remaining impurities.
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o Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate the solvent in vacuo. The crude product can be purified by column
chromatography on silica gel to yield pure 1-Ethylpyrazole.

Pyrazole + Ethyl lodide

+ K2CO3 (Base) Acetonitrile (Solvent)

Reaction Mixture
(Stirring, 60-80°C)

ool & Process
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Caption: General workflow for the synthesis of 1-Ethylpyrazole.

Characterization Protocol

o Purity Assessment: Analyze the purity of the synthesized product using TLC and Gas
Chromatography-Mass Spectrometry (GC-MS).
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e Structural Confirmation:

o Record *H and 3C NMR spectra in a deuterated solvent (e.g., CDClz or DMSO-de) to
confirm the molecular structure.

o Obtain an IR spectrum to identify characteristic functional group vibrations.

o Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental

composition.
o Physical Property Measurement:
o Determine the boiling point using standard distillation apparatus.
o Measure the density using a pycnometer.

o Measure the refractive index using a refractometer.

Structural Analysis IR Spectroscopy

Characterized
1-Ethylpyrazole

Physical Properties
(BP, Density, nD)

Synthesized Purity Check
Crude Product (TLC, GC-MS)

Click to download full resolution via product page

Caption: Experimental workflow for characterization.

Reactivity and Biological Significance
Chemical Reactivity

The pyrazole ring is aromatic and thus relatively stable. However, it can undergo various
chemical reactions. The reactivity of vinylpyrazoles, for instance, is noted to be different from
that of enamines, and they exhibit good shelf stability without spontaneous polymerization.[12]
The nitrogen atoms in the ring can act as bases or nucleophiles, and the carbon atoms can be
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susceptible to electrophilic substitution, although they are generally less reactive than those in
pyrrole or furan. The presence of the N-ethyl group influences the regioselectivity of these
reactions.

Biological Activity of Pyrazole Derivatives

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting
a vast array of biological activities.[4] These include, but are not limited to:

o Anti-inflammatory: Many nonsteroidal anti-inflammatory drugs (NSAIDs) are based on the
pyrazole structure.[2]

o Antimicrobial and Antifungal: Pyrazole derivatives have shown efficacy against various
bacterial and fungal strains.[2]

o Anticancer: Certain pyrazoles act as inhibitors of cell proliferation and can induce apoptosis
in cancer cells.[4]

o Neuroprotective: Some derivatives have been investigated for their ability to protect neurons
from damage.[2]

The specific biological profile of 1-Ethylpyrazole itself is not extensively detailed in the
provided literature, but its structural similarity to these active compounds suggests it could be a
valuable building block or a candidate for biological screening.

Conclusion

1-Ethylpyrazole is a well-defined chemical entity with established experimental properties that
align with theoretical predictions for a molecule of its structure. Its synthesis is achievable
through standard organic chemistry methodologies, and its characterization relies on a suite of
common spectroscopic techniques. As a member of the biologically significant pyrazole family,
1-Ethylpyrazole holds potential as a scaffold or intermediate in the development of new
pharmaceuticals and functional materials, warranting further investigation into its specific
reactivity and bioactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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